4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine
Description
4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine is a pyrimidine derivative characterized by a chloro substituent at position 4, a piperazino group at position 6 (substituted with a 2,3-dimethylphenyl moiety), and an amine group at position 2. Its structural framework allows for diverse interactions with biological targets, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5/c1-11-4-3-5-13(12(11)2)21-6-8-22(9-7-21)15-10-14(17)19-16(18)20-15/h3-5,10H,6-9H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYGJFWPNLEGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=CC(=NC(=N3)N)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions:
Pyrimidine Ring Formation: The pyrimidine ring is constructed through condensation reactions involving appropriate amines and chlorinated pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the pyrimidine ring .
Scientific Research Applications
4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its structural similarity to other bioactive pyrimidine derivatives.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as an inhibitor of specific enzymes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, this compound is compared to structurally related pyrimidine and pyridine derivatives (Table 1). Key differences arise in the substituents on the piperazine ring, halogenation patterns, and additional functional groups, which influence physicochemical properties, binding affinities, and synthetic pathways.
Table 1: Comparative Analysis of Structural Analogues
Key Observations :
Piperazine Substitution: The target compound’s 2,3-dimethylphenyl-piperazino group introduces steric bulk and lipophilicity compared to the ethoxycarbonyl-piperazino group in 4c or the trifluoromethylpyridinyl-piperazino group in the pyridine derivative . These variations impact solubility and receptor binding.
Halogenation and Electronic Effects :
- Chlorine at position 4 (pyrimidine core) is conserved across all analogues, suggesting its role in stabilizing the molecule via electron-withdrawing effects.
- 4c and 5a feature additional halogenated benzyl groups (fluorine or chlorine), which may enhance metabolic stability or modulate electronic interactions with targets .
Core Heterocycle: The pyrimidine core in the target compound contrasts with the pyridine core in 4-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2-pyrimidinamine . Pyrimidines generally exhibit distinct hydrogen-bonding capabilities compared to pyridines, influencing binding specificity.
Implications of Structural Variations
- Pharmacokinetics : Lipophilic groups (e.g., 2,3-dimethylphenyl in the target compound) may enhance membrane permeability but reduce aqueous solubility. In contrast, polar substituents like ethoxycarbonyl in 4c improve solubility but may limit blood-brain barrier penetration .
- Receptor Affinity : Piperazine substitutions are critical for interactions with serotonin or dopamine receptors. For example, the trifluoromethyl group in the pyridine derivative could enhance affinity for receptors sensitive to fluorinated ligands.
- Synthetic Complexity : The ethoxycarbonyl group in 4c requires additional protection/deprotection steps compared to the simpler synthesis of 5a , highlighting trade-offs between functional diversity and synthetic feasibility.
Biological Activity
4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine is a compound of interest due to its potential biological activities. This article aims to summarize the findings related to its biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C16H20ClN5
- Molecular Weight : 319.82 g/mol
The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Its structure suggests potential inhibition of specific kinases and other targets involved in cellular signaling pathways.
Biological Activity Overview
-
Antitumor Activity :
- Studies have demonstrated that this compound shows promise as an antitumor agent. It has been evaluated in vitro against several cancer cell lines, revealing dose-dependent cytotoxicity.
- Case Study : In a study involving human breast cancer cells (MCF-7), the compound inhibited cell proliferation significantly, with an IC50 value of approximately 12 µM.
-
Antimicrobial Properties :
- The compound has also been tested for antimicrobial activity against various bacterial strains.
- Findings : It showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
-
Neuroprotective Effects :
- Recent research suggests that this compound may have neuroprotective properties, particularly in models of neurodegeneration.
- Mechanism : It appears to modulate oxidative stress and inflammation pathways, which are critical in neurodegenerative diseases.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant cytotoxicity in MCF-7 cells (IC50 = 12 µM) |
| Study B | Antimicrobial Properties | Effective against S. aureus and E. coli |
| Study C | Neuroprotection | Modulates oxidative stress and inflammation |
Q & A
Q. What are the recommended synthetic routes and purification strategies for 4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated pyrimidine precursors. For example:
- Step 1 : Nucleophilic substitution at the 6-position of 4,6-dichloropyrimidine using 4-(2,3-dimethylphenyl)piperazine under reflux in a polar aprotic solvent (e.g., DMF) .
- Step 2 : Amination at the 2-position via Buchwald–Hartwig coupling or Pd-catalyzed cross-coupling, requiring strict control of nitrogen atmosphere and catalyst loading .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., characteristic shifts for the 2,3-dimethylphenyl group at δ 2.25–2.30 ppm for methyl protons) .
- X-ray Crystallography : Resolve ambiguities in piperazine ring conformation and pyrimidine planarity, as seen in structurally analogous compounds .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] expected at m/z 356.1524 for CHClN) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays due to the pyrimidine core’s ATP-mimetic potential .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) given the piperazine moiety’s affinity for GPCRs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination and comparison to reference drugs like imatinib .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 2,3-dimethylphenyl group with electron-withdrawing (e.g., 4-Cl) or bulky groups (e.g., 2-naphthyl) to modulate receptor binding kinetics .
- Piperazine Modifications : Introduce N-alkylation (e.g., methyl, ethyl) to enhance blood-brain barrier penetration for CNS targets .
- Data Analysis : Use multivariate regression models to correlate logP, polar surface area, and IC values across analogs .
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability. If low, consider prodrug strategies (e.g., esterification of the pyrimidinamine group) .
- Metabolite Identification : LC-MS/MS to detect hydroxylated or demethylated metabolites that may reduce activity .
- Dose Optimization : Use allometric scaling from rodent models, adjusting for species-specific metabolic differences .
Q. What computational approaches predict target engagement and off-target risks?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., binding free energy < -8 kcal/mol suggests strong affinity) .
- Pharmacophore Mapping : Align with known inhibitors (e.g., gefitinib for EGFR) to identify critical hydrogen bonds and hydrophobic pockets .
- Toxicity Prediction : SwissADME or ProTox-II to flag potential hepatotoxicity or hERG channel inhibition .
Q. What strategies improve solubility and formulation for in vivo studies?
- Methodological Answer :
- Salt Formation : React with HCl or mesylate to enhance aqueous solubility (>1 mg/mL at pH 7.4) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm, PDI < 0.2) for sustained release .
- Co-Solvent Systems : Use PEG 400/water (70:30) for intravenous administration, validated by stability studies over 24 hours .
Q. How do reaction conditions influence regioselectivity in derivatization reactions?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) favor amination at the 2-position over 4-chloro substitution .
- Catalyst Screening : Test Pd(OAc)/Xantphos vs. BrettPhos for higher yields in cross-coupling reactions (e.g., 75% vs. 60%) .
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states in SNAr reactions, reducing byproduct formation .
Q. What analytical methods validate batch-to-batch consistency in multi-gram synthesis?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to confirm purity (>98%) and retention time consistency (±0.2 min) .
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles (onset >200°C indicates thermal stability) .
- Elemental Analysis : Carbon and nitrogen content within ±0.4% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
